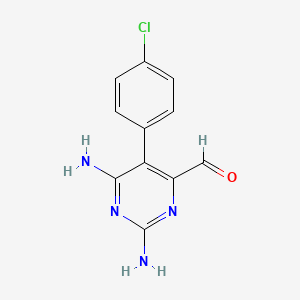
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the class of aminopyrimidines Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2,6-diamino-4-chloropyrimidine N-oxide with piperidine under neat conditions at 106°C for 120 minutes . Another approach includes the iodination of 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives followed by Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: The compound can participate in cyclization reactions to form fused heterocycles, such as pyrido[2,3-d]pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and Grignard reagents. Conditions typically involve mild temperatures and solvents like ethanol or toluene.
Cyclization: Reagents such as ethyl-2,4-dioxo-4-phenylbutanoate derivatives and conditions like refluxing in acetic acid are used.
Major Products
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Cyclization: Products include fused heterocycles like pyrido[2,3-d]pyrimidines, which have significant biological activity.
Applications De Recherche Scientifique
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division in cells, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar pyrimidine core but with different substituents.
Pyrazolo[3,4-d]pyrimidine: A fused heterocycle with similar biological activities.
Uniqueness
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form various derivatives through nucleophilic substitution and cyclization reactions makes it a versatile building block in synthetic chemistry.
Propriétés
Numéro CAS |
17005-29-7 |
|---|---|
Formule moléculaire |
C11H9ClN4O |
Poids moléculaire |
248.67 g/mol |
Nom IUPAC |
2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H9ClN4O/c12-7-3-1-6(2-4-7)9-8(5-17)15-11(14)16-10(9)13/h1-5H,(H4,13,14,15,16) |
Clé InChI |
GISMZVDPMITXFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
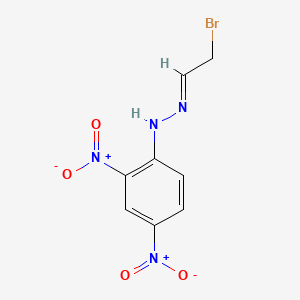
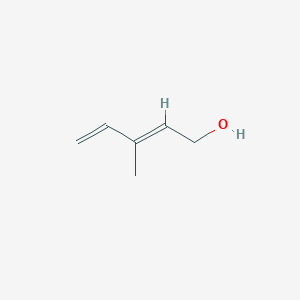
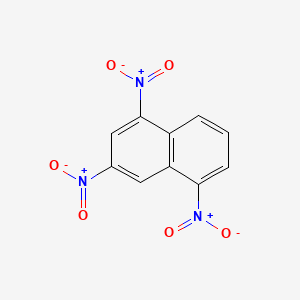

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)
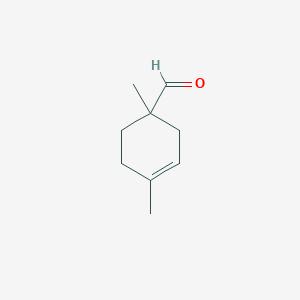

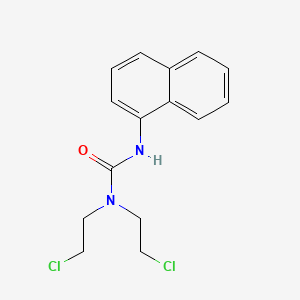


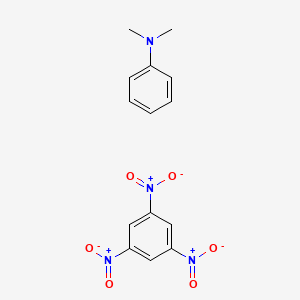
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
